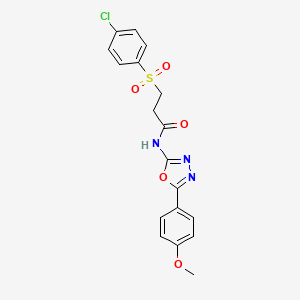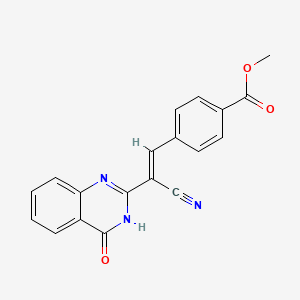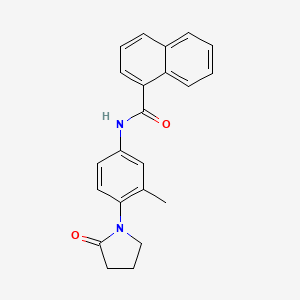
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide, also known as MPN or MRT67307, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. MPN is a selective inhibitor of the p38 MAP kinase pathway, which plays a crucial role in inflammation, cell differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide involves the inhibition of the p38 MAP kinase pathway, which is a signaling pathway that regulates various cellular processes, including inflammation, cell differentiation, and apoptosis. N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide binds to the ATP-binding site of p38 MAP kinase, preventing its activation and downstream signaling. This leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and an increase in the production of anti-inflammatory cytokines, such as IL-10. N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide also inhibits the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the promotion of cell death in cancer cells. N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide has been shown to reduce the severity of inflammatory diseases, such as rheumatoid arthritis and sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide is its selectivity for the p38 MAP kinase pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. This makes N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide a valuable tool for studying the role of the p38 MAP kinase pathway in various cellular processes. However, one limitation of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide, including the development of more potent and selective inhibitors of the p38 MAP kinase pathway, the investigation of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide's potential as a therapeutic agent for neurodegenerative diseases, and the exploration of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide's effects on other signaling pathways. In addition, the development of new formulations of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide that improve its solubility and stability could enhance its effectiveness in vivo. Overall, N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide has the potential to be a valuable tool for studying the role of the p38 MAP kinase pathway in various cellular processes and a promising therapeutic agent for a range of diseases.
Métodos De Síntesis
The synthesis of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 4-(2-oxopyrrolidin-1-yl)aniline with 3-methylbenzoyl chloride in the presence of a base catalyst to form the intermediate product. This is followed by a second reaction with 1-naphthylamine to produce the final product, N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide. The synthesis of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide has been described in several publications, and the procedure has been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide has been extensively studied in various scientific fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the p38 MAP kinase pathway. This pathway is often overactivated in cancer cells, leading to increased cell survival and resistance to chemotherapy. N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to reduce inflammation and oxidative stress. In addition, N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases, such as rheumatoid arthritis and sepsis.
Propiedades
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-14-17(11-12-20(15)24-13-5-10-21(24)25)23-22(26)19-9-4-7-16-6-2-3-8-18(16)19/h2-4,6-9,11-12,14H,5,10,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPMISJMSBZYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

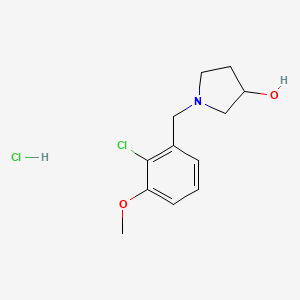
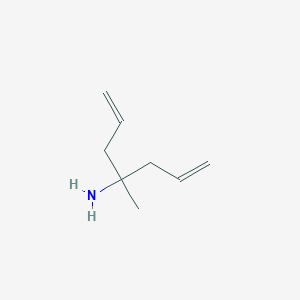




![2-(8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2950225.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2950228.png)
![6-Phenyl-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2950229.png)
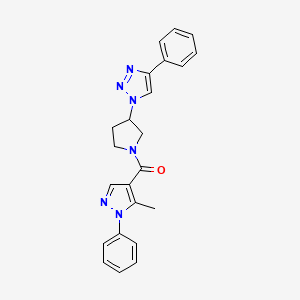
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2950232.png)
![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2950234.png)
